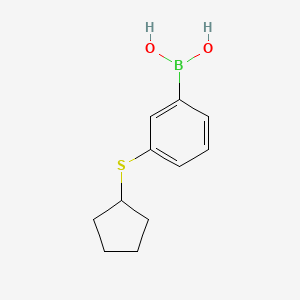

3-(环戊基硫基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyclopentylthio)phenylboronic acid is a compound with the CAS Number: 2096333-45-6 and a molecular weight of 222.12 . It has a linear formula of C11H15BO2S .

Molecular Structure Analysis

The InChI code for 3-(Cyclopentylthio)phenylboronic acid is 1S/C11H15BO2S/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 .Chemical Reactions Analysis

Phenylboronic acids, such as 3-(Cyclopentylthio)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .科学研究应用

Analytical Chemistry and Sensing Applications

Phenylboronic acids, including CPBA, are known for their reversible complex formation with polyols (such as sugars). This property has enabled their use in analytical chemistry and biosensing. Specifically:

- Sialic Acid Detection : Researchers have explored CPBA’s interaction with sialic acid, a cell surface glycan. This interaction serves as a molecular target for diagnostic assays and disease detection .

Drug Delivery Strategies

CPBA derivatives have been investigated for drug delivery applications due to their unique binding properties:

- Responsive Drug Release : CPBA-based systems respond to changes in pH or other environmental factors, releasing drugs at the desired site .

Organic Synthesis and Suzuki–Miyaura Coupling

CPBA is a versatile reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions:

Hydrophilic Phenylboronic Acid Monoliths

Hydrophilic PBAs, including CPBA, have been employed in the preparation of organic monoliths:

- Selective Separation : CPBA-functionalized monoliths exhibit good selectivity toward cis-diols in aqueous solutions, making them useful for chromatographic separations and sample enrichment .

Biosensors and Molecular Recognition

CPBA-based systems have been explored for biosensing and molecular recognition:

- Artificial Receptors : CPBA-containing receptors mimic natural carbohydrate-binding proteins, enabling specific recognition of analytes .

Materials Science and Surface Modification

CPBA’s reactivity with hydroxyl groups makes it valuable in materials science:

未来方向

作用机制

Target of Action

3-(Cyclopentylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The mode of action of 3-(Cyclopentylthio)phenylboronic acid involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 3-(Cyclopentylthio)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 3-(Cyclopentylthio)phenylboronic acid is the formation of a new carbon–carbon bond in the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

(3-cyclopentylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2S/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTSMFMVXAKODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2805813.png)

![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2805827.png)